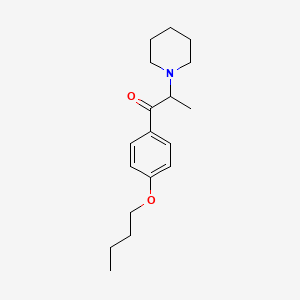

4'-Butoxy-2-piperidinopropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Butoxy-2-piperidinopropiophenone is a chemical compound with the molecular formula C18H27NO2. It is known for its use as a local anesthetic and is chemically related to dyclonine hydrochloride . This compound is characterized by its aromatic ketone structure, which includes a butoxy group attached to a phenyl ring and a piperidine ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4’-Butoxy-2-Piperidinopropiophenon beinhaltet typischerweise die Reaktion von 4-Butoxybenzoylchlorid mit Piperidin in Gegenwart einer Base. Die Reaktionsbedingungen umfassen oft:

Lösungsmittel: Wasserfreie Bedingungen unter Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol.

Temperatur: Reaktionen werden üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Katalysatoren: Basen wie Triethylamin oder Pyridin werden üblicherweise verwendet, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können großtechnische Batchreaktionen unter Verwendung ähnlicher Bedingungen wie oben beschrieben umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Umkristallisation oder Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4’-Butoxy-2-Piperidinopropiophenon unterliegt mehreren Arten chemischer Reaktionen, darunter:

Oxidation: Kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können Alkohole oder Amine ergeben.

Substitution: Nucleophile Substitutionsreaktionen können am aromatischen Ring oder am Piperidinstickstoff auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) unter geeigneten Bedingungen.

Hauptprodukte

Oxidation: Produziert Carbonsäuren oder Ketone.

Reduktion: Produziert Alkohole oder Amine.

Substitution: Produziert substituierte aromatische Verbindungen oder Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

4’-Butoxy-2-Piperidinopropiophenon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine anästhetischen Eigenschaften.

Medizin: Wird in Formulierungen für topische Anästhetika verwendet, um Schleimhäute zu betäuben.

Industrie: Wird bei der Herstellung verschiedener Pharmazeutika und chemischer Produkte eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4’-Butoxy-2-Piperidinopropiophenon beinhaltet die Blockierung von Natriumkanälen in neuronalen Membranen. Diese Wirkung verringert die Permeabilität der Membran für Natriumionen, stabilisiert die Membran und hemmt die Depolarisation. Dies führt zum Ausfall der Aktionspotentialausbreitung und anschließendem Leitungsblock, was zu seinen anästhetischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of 4’-Butoxy-2-piperidinopropiophenone involves blocking sodium channels in neuronal membranes. This action decreases the permeability of the membrane to sodium ions, stabilizing the membrane and inhibiting depolarization. This results in the failure of action potential propagation and subsequent conduction blockade, leading to its anesthetic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dyclonin: Ein weiteres Lokalanästhetikum mit ähnlicher Struktur und Wirkmechanismus.

Lidocain: Ein weit verbreitetes Lokalanästhetikum mit einer anderen chemischen Struktur, aber ähnlichen pharmakologischen Wirkungen.

Bupivacain: Ein lang wirksames Lokalanästhetikum mit einer anderen Struktur, aber ähnlichen Verwendungen.

Einzigartigkeit

4’-Butoxy-2-Piperidinopropiophenon ist einzigartig aufgrund seiner spezifischen Strukturmerkmale, wie der Butoxygruppe und dem Piperidinring, die zu seinem besonderen pharmakologischen Profil und seiner anästhetischen Potenz beitragen .

Eigenschaften

CAS-Nummer |

71436-83-4 |

|---|---|

Molekularformel |

C18H27NO2 |

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

1-(4-butoxyphenyl)-2-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C18H27NO2/c1-3-4-14-21-17-10-8-16(9-11-17)18(20)15(2)19-12-6-5-7-13-19/h8-11,15H,3-7,12-14H2,1-2H3 |

InChI-Schlüssel |

GTVLVUISDRKFTD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C(C)N2CCCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)

![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)